2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorophenyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 2-fluorobenzyl chloride with thiobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiobenzoic acid acts as a nucleophile, displacing the chloride ion from the 2-fluorobenzyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its reactivity and stability. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chlorobenzoic Acid: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
4-Fluorobenzoic Acid:
Biological Activity
2-{[(2-Fluorophenyl)methyl]sulfanyl}benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure
The compound features a benzoic acid core substituted with a fluorophenyl and a sulfanyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.
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Anti-inflammatory Activity :
- The compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the synthesis of prostaglandins involved in inflammation. Studies indicate that similar benzoic acid derivatives can selectively inhibit COX-2 with high potency, suggesting a possible mechanism for this compound .
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Anticancer Potential :
- Research has shown that modifications to benzoic acid derivatives can enhance their ability to bind to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. The binding affinity of these compounds can lead to apoptosis in cancer cells, thus providing a pathway for therapeutic intervention .
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX-1/COX-2 | |
Anticancer | Induction of apoptosis via Mcl-1/Bfl-1 | |
Antimicrobial | Broad-spectrum activity against pathogens |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Inhibition of Prostaglandin Synthesis :
- Cancer Cell Line Studies :
-
Antimicrobial Efficacy :
- Compounds derived from similar scaffolds have demonstrated significant antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that the sulfanyl group may enhance membrane permeability or disrupt bacterial cell wall integrity .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQQBHWWGZQWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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